molecular formula C13H16FNO2 B4183686 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Cat. No.: B4183686
M. Wt: 237.27 g/mol
InChI Key: CHRIBTPEHXVHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by Japanese scientists in the early 1990s, and since then, it has been the subject of numerous studies investigating its mechanism of action, physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves its binding to sphingosine-1-phosphate (S1P) receptors, which are present on a variety of cell types, including lymphocytes, endothelial cells, and smooth muscle cells. By binding to these receptors, this compound inhibits the egress of lymphocytes from lymphoid organs, thereby reducing the number of circulating lymphocytes and suppressing immune responses.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the reduction of lymphocyte counts, the inhibition of lymphocyte migration, and the modulation of cytokine production. This compound has also been shown to have anti-inflammatory effects, reduce blood pressure, and improve endothelial function.

Advantages and Limitations for Lab Experiments

2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and long half-life. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential therapeutic applications in other medical conditions, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Scientific Research Applications

2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including multiple sclerosis, organ transplantation, and cancer. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In organ transplantation, this compound has been shown to reduce the incidence of rejection and improve graft survival. In cancer, this compound has been shown to have anti-tumor effects in a variety of cancer types.

Properties

IUPAC Name

2-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9(12-7-4-8-17-12)15-13(16)10-5-2-3-6-11(10)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRIBTPEHXVHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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